molecular formula C18H18ClN3O4S B11575991 N-[2-(7-chloro-2-methyl-1H-indol-3-yl)ethyl]-2-methyl-5-nitrobenzenesulfonamide

N-[2-(7-chloro-2-methyl-1H-indol-3-yl)ethyl]-2-methyl-5-nitrobenzenesulfonamide

Cat. No.: B11575991
M. Wt: 407.9 g/mol
InChI Key: PWICQRMHFVNIGQ-UHFFFAOYSA-N
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Description

N-[2-(7-CHLORO-2-METHYL-1H-INDOL-3-YL)ETHYL]-2-METHYL-5-NITROBENZENE-1-SULFONAMIDE is a complex organic compound that belongs to the class of indole derivatives Indole derivatives are known for their significant biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(7-CHLORO-2-METHYL-1H-INDOL-3-YL)ETHYL]-2-METHYL-5-NITROBENZENE-1-SULFONAMIDE typically involves multiple steps, starting with the preparation of the indole core. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions . The resulting indole derivative is then subjected to further functionalization to introduce the chloro, methyl, and nitro groups.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The scalability of the synthesis process is crucial for industrial applications.

Chemical Reactions Analysis

Types of Reactions

N-[2-(7-CHLORO-2-METHYL-1H-INDOL-3-YL)ETHYL]-2-METHYL-5-NITROBENZENE-1-SULFONAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove or alter nitro groups.

    Substitution: Electrophilic and nucleophilic substitution reactions can be employed to replace specific atoms or groups within the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or other reduced derivatives.

Mechanism of Action

The mechanism of action of N-[2-(7-CHLORO-2-METHYL-1H-INDOL-3-YL)ETHYL]-2-METHYL-5-NITROBENZENE-1-SULFONAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, leading to changes in cellular processes. For example, it may inhibit the activity of certain enzymes or disrupt cellular signaling pathways, resulting in its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

    N-(1-Methyl-1H-indol-3-yl)-2-methyl-5-nitrobenzenesulfonamide: Similar structure but lacks the chloro group.

    N-(7-Chloro-2-methyl-1H-indol-3-yl)-2-methylbenzenesulfonamide: Similar structure but lacks the nitro group.

Uniqueness

N-[2-(7-CHLORO-2-METHYL-1H-INDOL-3-YL)ETHYL]-2-METHYL-5-NITROBENZENE-1-SULFONAMIDE is unique due to the presence of both the chloro and nitro groups, which contribute to its distinct chemical and biological properties. These functional groups can influence the compound’s reactivity, solubility, and interactions with biological targets, making it a valuable molecule for research and development .

Properties

Molecular Formula

C18H18ClN3O4S

Molecular Weight

407.9 g/mol

IUPAC Name

N-[2-(7-chloro-2-methyl-1H-indol-3-yl)ethyl]-2-methyl-5-nitrobenzenesulfonamide

InChI

InChI=1S/C18H18ClN3O4S/c1-11-6-7-13(22(23)24)10-17(11)27(25,26)20-9-8-14-12(2)21-18-15(14)4-3-5-16(18)19/h3-7,10,20-21H,8-9H2,1-2H3

InChI Key

PWICQRMHFVNIGQ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)[N+](=O)[O-])S(=O)(=O)NCCC2=C(NC3=C2C=CC=C3Cl)C

Origin of Product

United States

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